An In-depth Technical Guide to the Synthesis of (2-methyl-2H-indazol-7-yl)methanamine Hydrochloride
Abstract This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a key building block in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The synthesis commences with the readily accessible 1H-indazole-7-carbonitrile, proceeds through a critical regioselective N-methylation at the 2-position, and culminates in the reduction of the nitrile functionality to the corresponding primary amine, followed by salt formation. This document offers a detailed, step-by-step methodology, discusses the rationale behind the choice of reagents and reaction conditions, and provides insights into the mechanistic aspects of the key transformations. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the 2-Methyl-2H-indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of (2-methyl-2H-indazol-7-yl)methanamine, featuring a methyl group at the N2 position and a methanamine moiety at the C7 position, makes it a valuable synthon for the elaboration of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological screening.
This guide will focus on a logical and efficient synthetic route, emphasizing practical considerations and providing a solid foundation for the successful laboratory-scale synthesis of this important intermediate.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, suggests a straightforward disconnection strategy. The primary amine can be derived from the reduction of a nitrile group. The 2-methyl-2H-indazole core can be constructed through the regioselective methylation of a 1H-indazole precursor. This leads to the proposed synthetic pathway outlined below:
Caption: Retrosynthetic analysis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride.
This forward synthetic approach, starting from 1H-indazole-7-carbonitrile, offers a convergent and efficient route to the desired product.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of the Starting Material - 1H-Indazole-7-carbonitrile
The starting material, 1H-indazole-7-carbonitrile, can be synthesized from 7-amino-1H-indazole via a Sandmeyer reaction.[2][3] This classical transformation involves the diazotization of the primary aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Experimental Protocol: Synthesis of 1H-indazole-7-carbonitrile
Step
Procedure
Observations/Notes
1
Dissolve 7-amino-1H-indazole in an aqueous solution of hydrochloric acid at 0-5 °C.
The amine salt is formed, ensuring its solubility for the diazotization step.
2
Add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
The formation of the diazonium salt is observed. The reaction is highly exothermic and requires careful temperature control.
3
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
This forms the active cyanocuprate complex for the Sandmeyer reaction.
4
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Vigorous nitrogen evolution is observed. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.
5
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product is obtained.
6
Purify the crude product by column chromatography on silica gel.
This affords pure 1H-indazole-7-carbonitrile.
Causality and Expertise: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring. The use of a copper(I) catalyst is crucial for the efficient displacement of the diazonium group. Careful control of the reaction temperature during diazotization is paramount to prevent the decomposition of the unstable diazonium salt.
Step 2: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile
The alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers.[4] However, the regioselectivity can be influenced by the choice of reagents and reaction conditions. For substrates with an electron-withdrawing group at the 7-position, such as a nitrile, N2-alkylation can be favored under specific conditions.[5] The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), has been shown to promote highly selective N2-alkylation of indazoles.[6]
Experimental Protocol: Synthesis of 2-methyl-2H-indazole-7-carbonitrile
Step
Procedure
Observations/Notes
1
Dissolve 1H-indazole-7-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
A homogeneous solution is formed.
2
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) to the solution.
The acid protonates the indazole, activating it for alkylation.
3
Add a methylating agent, such as methyl 2,2,2-trichloroacetimidate or diazomethane, to the reaction mixture.
The reaction is typically stirred at room temperature until completion.
4
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
This neutralizes the acid catalyst.
5
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product is obtained.
6
Purify the crude product by column chromatography to isolate the desired 2-methyl-2H-indazole-7-carbonitrile isomer.
The separation of N1 and N2 isomers is crucial at this stage.
Mechanistic Insight: Under acidic conditions, the N2-lone pair of the indazole is more kinetically accessible for nucleophilic attack on the activated methylating agent.[7] The protonation of the indazole ring likely directs the incoming electrophile to the N2 position.
Scoping Review and Preliminary Assessment of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride: A Guide for Mechanistic Investigation
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a molecule of interest within the broader class of indazole derivatives, a...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a molecule of interest within the broader class of indazole derivatives, a scaffold known for a wide array of pharmacological activities.[1][2] This document serves not as a definitive elucidation of its mechanism of action—data for which is not presently in the public domain—but as a comprehensive scoping review and a guiding framework for researchers. By examining the known bioactivities of the indazole core, analyzing structurally related compounds, and applying principles of medicinal chemistry, we propose several plausible mechanistic pathways and outline a rigorous experimental program to systematically investigate them. This guide is intended to provide a foundational, evidence-based starting point for the scientific exploration of this compound.
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged structure" in drug discovery.[1][2] Its derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, anti-cancer, antimicrobial, and neurological activities.[1][2] The specific tautomeric form, in this case, a 2H-indazole, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[3] The presence of a methyl group at the 2-position and a methanamine hydrochloride group at the 7-position of the indazole ring in the subject molecule suggests a compound designed for specific biological interactions, likely involving salt formation to improve solubility and bioavailability.
Analysis of the Core Moiety: Potential Biological Activities
The structural features of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride provide clues to its potential biological targets.
The 2H-Indazole Core: The 2H-indazole isomer is a key feature. Its synthesis and biological activity have been a subject of interest, with various methods developed for its preparation.[4][5] The electronic properties of this core structure are critical in defining its potential interactions.
The Methanamine Substituent: The methanamine group is a common pharmacophore found in numerous biologically active compounds. For instance, 2-thiophenemethanamine is a known building block for potential anticancer and antimalarial agents.[6] This suggests that the methanamine moiety in the target compound is likely crucial for its biological activity, potentially through interactions with receptors or enzymes.
Postulated Mechanisms of Action Based on Structural Analogs
In the absence of direct experimental data, we can infer potential mechanisms of action by examining structurally related compounds.
Hypothesis A: Modulation of Serotonergic Receptors
Several compounds featuring a methanamine moiety are known to interact with serotonin (5-HT) receptors. A notable example is TCB-2, a selective 5-HT2A receptor agonist with hallucinogenic properties.[7] The 5-HT2A receptor is implicated in a variety of central nervous system (CNS) functions and is a target for drugs treating psychiatric disorders.[7]
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Indazole-based compounds have been developed as potent and selective sigma-2 receptor ligands.[8] Sigma receptors are involved in a range of cellular functions and are implicated in cancer and CNS disorders.[8] The sigma-2 receptor, in particular, is overexpressed in various tumors and is a target for anti-cancer drug development.[8]
Ligand binding to the sigma-2 receptor can modulate intracellular calcium levels and induce apoptosis in cancer cells through various mechanisms, including autophagy.[8]
Caption: Potential Cellular Effects via Sigma-2 Receptor Modulation.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a multi-tiered experimental approach is recommended.
Tier 1: Initial Target Screening
The initial step should involve a broad screening against a panel of common biological targets to identify potential interactions.
Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays
Objective: To identify high-affinity binding targets.
Procedure:
Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
The panel should include a diverse range of receptors (GPCRs, ion channels, transporters) and enzymes.
The compound should be tested at a standard concentration (e.g., 10 µM).
Data Analysis:
Calculate the percentage of inhibition or stimulation for each target.
Identify "hits" with significant activity (e.g., >50% inhibition/stimulation).
Tier 2: In-depth Characterization of "Hits"
For any identified "hits" from Tier 1, a more detailed investigation is required to confirm the interaction and determine its functional consequence.
Experimental Protocol: Dose-Response and Functional Assays
Objective: To determine the potency and efficacy of the compound at the identified target(s).
Procedure (Example for a GPCR target):
Binding Affinity (Ki): Perform radioligand binding assays with varying concentrations of the compound to determine its binding affinity.
Functional Activity (EC50/IC50): Conduct functional assays relevant to the target's signaling pathway (e.g., calcium mobilization assay for Gq-coupled receptors, cAMP assay for Gs/Gi-coupled receptors).
Data Presentation:
Assay Type
Parameter
Value
Radioligand Binding
Ki (nM)
TBD
Calcium Mobilization
EC50 (nM)
TBD
cAMP Accumulation
IC50 (nM)
TBD
Tier 3: Cellular and In Vivo Validation
The final stage involves validating the mechanism of action in a more biologically relevant context.
Experimental Workflow: Cellular and Animal Models
Caption: Workflow for Cellular and In Vivo Validation.
Conclusion and Future Directions
While the precise mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride remains to be elucidated, this guide provides a structured and scientifically grounded approach for its investigation. Based on the known pharmacology of the indazole scaffold and related methanamine-containing compounds, we hypothesize that its primary targets may lie within the serotonergic or sigma receptor systems. The proposed experimental workflow offers a clear path forward to test these hypotheses and uncover the therapeutic potential of this molecule. The insights gained from such studies will be invaluable for the broader drug development community.
References
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library . Available at: [Link]
Molecular and Medical Aspects of Psychedelics - MDPI . Available at: [Link]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC . Available at: [Link]
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands . Available at: [Link]
Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles - AUB ScholarWorks . Available at: [Link]
TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? - ResearchGate . Available at: [Link]
Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed . Available at: [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology . Available at: [Link]
Psychedelic Targeting of Metabotropic Glutamate Receptor 2 and Its Implications for the Treatment of Alcoholism - MDPI . Available at: [Link]
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH . Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central . Available at: [Link]
2H-Indazole synthesis - Organic Chemistry Portal . Available at: [Link]
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry . Available at: [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review . Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of (2-methyl-2H-indazol-7-yl)methanamine Hydrochloride
Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a heterocyclic amine of interest to researchers i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to a lack of consolidated public data for this specific molecule, this document serves as a predictive and methodological resource. It leverages established principles of spectroscopy and data from analogous structures to forecast the expected signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide presents detailed, field-proven protocols for data acquisition, ensuring that researchers can generate reliable, high-quality data for structural verification and purity assessment. The integration of these techniques is presented as a self-validating system to ensure the highest degree of scientific integrity.
Introduction and Molecular Structure
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 2H-indazole isomer, in particular, offers a unique vector for substitution, influencing the molecule's spatial arrangement and electronic properties. (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a functionalized derivative, presenting as a primary amine salt, which makes it a valuable synthon for further chemical modification.
Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. This guide provides the expected spectroscopic data and the logic behind these predictions, empowering researchers to confidently identify this compound.
The structure consists of a bicyclic indazole core, N-methylated at the 2-position, with a methanamine hydrochloride group at the 7-position.
Caption: Structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural assignment. Due to the hydrochloride salt, deuterated solvents such as DMSO-d₆ or D₂O are recommended for optimal solubility and to observe exchangeable protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methanamine, and N-methyl protons. The chemical shifts are influenced by the electronic environment and proximity to the heterocyclic core.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Justification
Aromatic (H3)
8.0 - 8.4
Singlet (s)
The H3 proton on the indazole ring is typically deshielded and appears as a singlet.[1]
Aromatic (H4, H5, H6)
7.0 - 7.8
Multiplets (m) or Doublets/Triplets
These protons on the benzo portion of the ring will show complex splitting patterns based on their coupling to adjacent protons. Their exact shifts are sensitive to the substitution pattern.
Methanamine (CH₂)
4.0 - 4.3
Singlet (s) or Broad Singlet
This benzylic methylene group is adjacent to the aromatic ring and the electron-withdrawing ammonium group, shifting it downfield.
N-Methyl (N-CH₃)
3.9 - 4.2
Singlet (s)
The methyl group attached to the indazole nitrogen is in a distinct electronic environment, typically appearing as a sharp singlet.
Amine (NH₃⁺)
8.5 - 9.5
Broad Singlet (br s)
The protons of the ammonium salt are exchangeable and typically appear as a broad signal. Their chemical shift can be highly dependent on concentration and residual water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Justification
Indazole (C3)
120 - 125
This carbon is part of the heterocyclic ring and its shift is characteristic of 2H-indazoles.[1]
Aromatic & Fused Carbons (C3a-C7a)
110 - 150
The seven carbons of the indazole ring system will appear in the aromatic region, with quaternary carbons often having lower intensity.[2]
Methanamine (CH₂)
40 - 45
This aliphatic carbon is shifted downfield due to its attachment to the nitrogen atom.
N-Methyl (N-CH₃)
35 - 40
The N-methyl carbon appears in the aliphatic region, with a typical shift for such groups.
Experimental Protocol for NMR Data Acquisition
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation:
Accurately weigh 5-10 mg of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (Example: 400 MHz Spectrometer):
Tune and shim the probe for the specific sample and solvent.
Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[3]
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID) files.
Phase the spectra and perform baseline correction.
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Integrate the ¹H signals to determine the relative number of protons.
Advanced Analysis (Optional but Recommended):
Run a 2D ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment of the CH, CH₂, and CH₃ groups.[4][5]
Caption: A typical workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a crucial tool for confirming its identity.
Expected Mass Spectrum
For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is ideal.
Expected Ion: The primary ion observed will be the protonated free base, [M+H]⁺.
Molecular Weight of Free Base (C₉H₁₁N₃): 161.20 g/mol .
Expected m/z: 162.10 (corresponding to [C₉H₁₂N₃]⁺).
High-Resolution MS (HRMS): An exact mass measurement should be consistent with the molecular formula C₉H₁₁N₃ (calculated exact mass of [M+H]⁺ = 162.1026).
Fragmentation: Tandem MS (MS/MS) of the 162.10 m/z ion would likely show characteristic losses, such as the loss of ammonia (NH₃) from the aminomethyl group.
Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Instrumentation (ESI-MS):
Infuse the sample solution directly into the ESI source.
Operate in positive ion detection mode.
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Appearance
N-H Stretch (Ammonium)
3200 - 2800
Strong, Broad
C-H Stretch (Aromatic)
3100 - 3000
Medium, Sharp
C-H Stretch (Aliphatic)
3000 - 2850
Medium, Sharp
N-H Bend (Ammonium)
1600 - 1500
Medium-Strong
C=N, C=C Stretch (Ring)
1620 - 1450
Medium-Strong, Multiple Bands
Experimental Protocol for IR Data Acquisition
Sample Preparation: As a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation (FTIR-ATR):
Record a background spectrum of the clean ATR crystal.
Record the sample spectrum.
The instrument software will automatically generate the absorbance spectrum.
Typically, data is collected over a range of 4000-400 cm⁻¹.
Integrated Analytical Workflow
The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: Integrated workflow for structural verification.
References
The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
ResearchGate. (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
Semantic Scholar. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
ResearchGate. (PDF) 13 C NMR of indazoles.
National Center for Biotechnology Information. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
An In-depth Technical Guide to the Potential Therapeutic Targets of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry. Its structural rigidity, coupled with the ability to participate in a variety of non-covalent interactions, has rendered it a "privileged scaffold." This means it can serve as a versatile template for the design of ligands for a diverse range of biological targets. Numerous indazole-containing drugs have reached the market, validating the therapeutic potential of this chemical motif. These include kinase inhibitors for oncology, antiemetics, and non-steroidal anti-inflammatory agents.
This guide focuses on a specific, yet promising, derivative: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride . While direct research on this particular compound is nascent, its structural features—a 2-substituted indazole core and a methanamine group at the 7-position—provide a strong foundation for hypothesizing its potential therapeutic targets. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to identifying and validating the therapeutic targets of this compound.
Based on the extensive literature on indazole derivatives, we can postulate several high-probability target classes for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. The 2-methyl substitution is a common feature in many bioactive indazoles, and the 7-position is often modified to enhance target engagement and selectivity. The primary amine of the methanamine group introduces a basic center, which can form key ionic interactions with acidic residues in protein binding pockets.
Protein Kinases: The Foremost Frontier
The indazole scaffold is a well-established "hinge-binder" for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer and inflammatory diseases.[1] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[1]
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2] Indazole derivatives have been successfully designed as potent VEGFR-2 inhibitors.[2] The 2-substituted indazole can mimic the adenine region of ATP, binding to the hinge region of the kinase domain.
Hypothesis: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride acts as an ATP-competitive inhibitor of VEGFR-2, thereby blocking downstream signaling pathways involved in angiogenesis.
1.1.2. Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling is implicated in various cancers.[3] The indazole scaffold has been employed to develop selective FGFR inhibitors.
Hypothesis: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride inhibits the kinase activity of one or more FGFR isoforms, leading to anti-proliferative effects in FGFR-dependent cancer cells.
Poly (ADP-ribose) Polymerase (PARP) Enzymes: A Key Player in DNA Repair
PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response.[4] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Niraparib, an approved PARP inhibitor, is a 2-substituted indazole derivative.[5]
Hypothesis: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride inhibits the catalytic activity of PARP-1 and/or PARP-2, leading to synthetic lethality in cancer cells with homologous recombination deficiencies.
Central Nervous System (CNS) Targets: Exploring Neuroactive Potential
Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases and other CNS disorders.[6][7] Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for neurological drug discovery.
1.3.1. Cholinesterases (AChE and BuChE) and Beta-Secretase 1 (BACE1)
In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, while inhibiting BACE1 can reduce the production of amyloid-beta peptides.[8][9] Some 5-substituted indazole derivatives have demonstrated multi-target activity against these enzymes.[8][9]
Hypothesis: Given the structural similarities, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride may exhibit inhibitory activity against AChE, BuChE, and/or BACE1, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Section 2: Experimental Validation of Therapeutic Targets
A systematic and rigorous experimental cascade is essential to validate the hypothesized targets. The following protocols provide a comprehensive framework for this process.
Initial Target Class Screening: A Broad-Based Approach
To efficiently narrow down the potential targets, an initial broad screening against panels of representative proteins from each hypothesized class is recommended.
Percent inhibition at a fixed concentration (e.g., 10 µM)
PARP Enzymes
PARP-1 and PARP-2 enzymatic assays
IC50 determination
CNS Targets
AChE, BuChE, and BACE1 enzymatic assays
IC50 determination
Detailed Workflow for Target Validation
The following diagram illustrates a comprehensive workflow for validating a hypothesized target, from initial screening to in vivo efficacy studies.
Caption: A streamlined workflow for therapeutic target validation.
Step-by-Step Experimental Protocols
2.3.1. Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride against VEGFR-2.
Materials:
Recombinant human VEGFR-2 kinase domain.
Poly(Glu, Tyr) 4:1 peptide substrate.
ATP.
Test compound serially diluted in DMSO.
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
ADP-Glo™ Kinase Assay kit (Promega).
Procedure:
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
Add the test compound at various concentrations (typically from 1 nM to 100 µM).
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To confirm that (2-methyl-2H-indazol-7-yl)methanamine hydrochloride binds to its intended target protein in a cellular context.
Materials:
Cancer cell line expressing the target protein.
Test compound.
Phosphate-buffered saline (PBS).
Lysis buffer.
Antibodies for the target protein and a loading control for Western blotting.
Procedure:
Treat intact cells with the test compound or vehicle control.
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.
Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature.
Proposed Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates the hypothesized mechanism of action for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride as a receptor tyrosine kinase (RTK) inhibitor.
Caption: Hypothesized inhibition of an RTK signaling pathway.
Section 3: Concluding Remarks and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for elucidating the therapeutic targets of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. The indazole scaffold's rich history in medicinal chemistry strongly suggests that this compound is likely to be a potent modulator of key biological pathways. The proposed target classes—protein kinases, PARP enzymes, and CNS targets—represent the most promising avenues for investigation.
The successful validation of any of these targets will open up new therapeutic opportunities. For instance, if the compound proves to be a potent and selective kinase inhibitor, it could be developed as a novel anti-cancer agent. Similarly, if it demonstrates significant PARP inhibitory activity, it could be a valuable addition to the arsenal of drugs for treating BRCA-mutant cancers.
The journey from a promising chemical entity to a clinically approved drug is long and arduous. However, a logical, hypothesis-driven, and experimentally rigorous approach, as outlined in this guide, is the most effective way to navigate this path and unlock the full therapeutic potential of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride.
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An In-Depth Technical Guide to the In Vitro Screening of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
This guide provides a comprehensive framework for the in vitro screening of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a novel compound with potential therapeutic applications. As the precise biological target...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro screening of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a novel compound with potential therapeutic applications. As the precise biological target of this molecule is yet to be fully elucidated, this document outlines a strategic, multi-tiered screening cascade designed to efficiently identify its mechanism of action, assess its potency and selectivity, and de-risk its development profile. This approach is grounded in established principles of drug discovery and is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of this bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, have been investigated for their potential as anti-inflammatory, anti-cancer, anti-microbial, and kinase-inhibiting agents.[1][3] The specific substitution pattern of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride suggests its potential as a modulator of key cellular signaling pathways. This guide provides a systematic approach to unraveling its biological function through a carefully designed in vitro screening funnel.
The Screening Cascade: A Phased Approach to Uncover Biological Activity
A tiered or cascaded approach to in vitro screening is a resource-efficient strategy that begins with broad, high-throughput assays and progresses to more complex, target-specific investigations.[6] This methodology allows for the early identification of promising compounds and the timely elimination of those with undesirable properties, such as cytotoxicity.
Caption: A multi-phased in vitro screening cascade for novel compound characterization.
Phase 1: Foundational Assessment - Is the Compound Viable?
Before embarking on extensive biological screening, it is imperative to establish the fundamental physicochemical properties and the general cellular toxicity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. These initial steps are crucial for ensuring data quality and interpreting subsequent results accurately.[7]
Compound Quality Control and Solubility Assessment
The purity and solubility of the test compound are critical parameters that can significantly impact the reliability of in vitro assays.
Protocol: Purity and Identity Confirmation
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) to determine the purity of the compound. The purity should ideally be >95%.
Identity Confirmation: Confirm the molecular weight of the compound using Mass Spectrometry.
Structural Verification: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Protocol: Aqueous Solubility Determination
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).[7]
Serial Dilution: Perform serial dilutions of the stock solution in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4).
Equilibration: Incubate the dilutions for a set period (e.g., 24 hours) to allow for equilibration.
Quantification: Centrifuge the samples to pellet any precipitate and quantify the concentration of the compound in the supernatant using HPLC-UV.
Cytotoxicity Profiling
Cytotoxicity assays are essential to determine the concentration range at which the compound can be tested without inducing non-specific cell death.[8][9][10][11] This information is vital for distinguishing between targeted anti-proliferative effects and general toxicity.
Protocol: Cell Viability Assay using a Tetrazolium Salt (e.g., MTT or MTS)
Cell Seeding: Plate a selection of immortalized human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.[12] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
Addition of Reagent: Following the incubation period, add the tetrazolium salt reagent to each well and incubate according to the manufacturer's instructions.
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (half-maximal cytotoxic concentration).
Cell Line
Incubation Time (hours)
CC50 (µM) - Example Data
HEK293
48
> 100
HepG2
48
85.2
A549 (Lung Cancer)
48
25.6
MCF-7 (Breast Cancer)
48
15.3
Table 1: Example cytotoxicity data for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in various cell lines.
Phase 2: Target Class Identification - Where Does the Compound Act?
With a non-toxic concentration range established, the next phase involves broad screening against panels of common drug targets to identify the compound's likely class of biological activity.
Broad Kinase Panel Screening
Given that many indazole derivatives exhibit kinase inhibitory activity, screening against a diverse panel of kinases is a logical starting point.[13][14][15]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric or Fluorescence-Based)
Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[14] The inhibition of this process by the test compound is quantified.
Compound Incubation: Incubate a fixed concentration of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride (e.g., 1 µM and 10 µM) with a panel of recombinant human kinases in the presence of ATP and a suitable substrate.
Detection: The method of detection will depend on the assay format. Radiometric assays use radiolabeled ATP, while fluorescence-based assays may use antibodies that recognize the phosphorylated substrate or probes that bind to the unconsumed ATP.[16][17]
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50% inhibition) flags a potential "hit."
G-Protein Coupled Receptor (GPCR) Binding Panel
GPCRs represent another major class of drug targets.[18] A broad binding assay panel can quickly identify if the compound interacts with any of these receptors.
Protocol: Radioligand Binding Assay
Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[19][20]
Membrane Preparation: Use cell membranes prepared from cells overexpressing the target GPCR.
Competitive Binding: Incubate the membranes with a fixed concentration of the radiolabeled ligand in the presence and absence of the test compound (e.g., 10 µM).
Separation and Detection: Separate the bound and free radioligand (e.g., by filtration) and quantify the amount of bound radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of specific binding inhibited by the compound. Significant displacement (e.g., >50%) indicates a potential interaction with the GPCR.
Phase 3: Hit Confirmation and Elucidation - Validating the Initial Findings
Positive results, or "hits," from the broad screening panels must be confirmed and further characterized to ensure they are not artifacts and to understand the nature of the interaction.
Orthogonal Assays
An orthogonal assay uses a different technology or biological principle to measure the same endpoint, thereby increasing confidence in the initial hit.[6][21]
For Kinase Hits: If the primary screen was a biochemical assay, a cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase would be an appropriate orthogonal follow-up.
For GPCR Hits: If the primary screen was a binding assay, a functional assay that measures a downstream signaling event (e.g., cAMP accumulation or calcium flux) would be a suitable orthogonal confirmation.[21][22]
Dose-Response and IC50/EC50 Determination
Once a hit is confirmed, it is essential to determine its potency by generating a dose-response curve.
Protocol: IC50/EC50 Determination
Serial Dilution: Prepare a series of dilutions of the compound, typically in a semi-log format, spanning a wide concentration range around the expected potency.
Assay Performance: Perform the confirmed assay (either biochemical or cell-based) with each concentration of the compound.
Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Target
Assay Type
IC50 (nM) - Example Data
Kinase X
Biochemical
75
Kinase Y
Biochemical
1200
GPCR Z
Binding
> 10000
Table 2: Example IC50 data for hit confirmation.
Mechanism of Action (MoA) Studies
For confirmed, potent hits, further studies are required to elucidate the mechanism of action.
An In-Depth Technical Guide on the Structure-Activity Relationship of (2-methyl-2H-indazol-7-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is not extensively available in public literature. This guide sy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is not extensively available in public literature. This guide synthesizes information from closely related analogs to project a scientifically grounded structure-activity relationship (SAR) profile. All claims are supported by referenced studies on analogous compounds.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for native structures like indole have led to its incorporation into numerous clinically evaluated and approved drugs.[3] Indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4][5] A significant area of interest is their activity within the central nervous system (CNS), particularly as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors.[6][7][8] This guide focuses on the nuanced structure-activity relationships of a specific analog, (2-methyl-2H-indazol-7-yl)methanamine, to inform future drug design and optimization efforts targeting serotonergic pathways.
The Serotonergic System: A Plausible Target
Given the structural similarity of (2-methyl-2H-indazol-7-yl)methanamine to known serotonergic agents, particularly tryptamine derivatives, the 5-HT receptor family is a highly probable biological target.[3][6] Indazole analogs of potent 5-HT2A receptor agonists like 5-MeO-DMT have been synthesized and evaluated, providing a strong basis for inferring the SAR of the target compound.[6] The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C) and the 5-HT4 receptor are of particular interest due to their roles in cognition, mood, and psychosis, and the documented activity of various indazole derivatives at these sites.[6][8][9]
Deconstructing the Pharmacophore: A Tripartite SAR Analysis
The structure of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride can be dissected into three key components for a detailed SAR analysis:
The 2H-Indazole Core: The central bicyclic scaffold.
The N2-Methyl Group: The substituent on the pyrazole ring.
The C7-Methanamine Side Chain: The basic amine group attached to the benzene ring.
The 2H-Indazole Core: Positional Isomerism and Ring Substitution
The substitution pattern on the indazole ring is critical for both receptor affinity and selectivity.
Positional Attachment of the Side Chain: The location of the aminomethyl side chain on the indazole ring significantly influences activity. While direct data for the 7-position is sparse, studies on related indazole-ethanamines as 5-HT2 agonists reveal that substitution at the 5-position is well-tolerated and can lead to potent agonism.[6] For 5-HT4 receptor antagonists based on an indazole-3-carboxamide scaffold, the substitution is at the 3-position.[8] The 7-position, being adjacent to the fused ring system, will have a distinct steric and electronic profile that needs to be empirically tested.
Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can fine-tune activity. In a series of indazole analogs of tryptamines, adding a methoxy group at the 5-position of the indazole ring (mimicking the 5-MeO group in 5-MeO-DMT) resulted in potent 5-HT2 receptor agonism.[6] Halogenation, particularly at the 5- and 6-positions, is also a common strategy to modulate potency and selectivity. For instance, a 5-bromo substituent in one indazole-tetrahydropyridine analog led to high potency at the 5-HT2A receptor.[6] It is plausible that similar substitutions on the (2-methyl-2H-indazol-7-yl)methanamine scaffold would have a significant impact on its biological profile.
The N2-Methyl Group: The Significance of N-Alkylation Isomerism
The indazole scaffold has two nitrogen atoms that can be alkylated, leading to N1 and N2 isomers. The choice of the N2-methyl isomer in the target compound is a key determinant of its properties.
N1 vs. N2 Isomerism: For a series of 1H-indazole-3-carboxamide 5-HT4 receptor ligands, it was observed that moving the alkyl substituent from the N1 to the N2 position resulted in a significant drop in activity.[8] This highlights that the orientation of the N-substituent and the resulting dipole moment of the indazole ring are critical for receptor interaction. While this finding is for a different scaffold and receptor, it underscores the importance of the N2-methylation in defining the pharmacological profile of (2-methyl-2H-indazol-7-yl)methanamine. The N2-methyl group will influence the hydrogen bonding capacity of the pyrazole ring and the overall shape of the molecule.
Nature of the N-Alkyl Group: In the aforementioned 5-HT4 antagonists, increasing the size of the N1-alkyl group from methyl to isopropyl enhanced binding affinity, while larger groups were detrimental.[8] This suggests that the size of the pocket accommodating the N-alkyl group is constrained. For (2-methyl-2H-indazol-7-yl)methanamine, modifying the N2-substituent from methyl to larger alkyl or other functional groups would be a key optimization strategy.
The C7-Methanamine Side Chain: The Basic Pharmacophore
The aminomethyl side chain contains a basic nitrogen atom, which is expected to form a crucial salt bridge with an acidic residue (like aspartate in transmembrane domain 3) in the binding pocket of aminergic GPCRs, such as serotonin receptors.[10]
Length of the Alkyl Chain: The target compound has a one-carbon linker (methanamine). Many potent tryptamine analogs, including the indazole-based ones, feature a two-carbon linker (ethanamine).[6] Shortening this to a single carbon will alter the distance and rotational freedom of the basic amine relative to the indazole core, which will have a profound impact on its ability to engage with the receptor's key interaction points.
Substitution on the Amine: The primary amine in (2-methyl-2H-indazol-7-yl)methanamine is a key feature. In related tryptamine analogs, N,N-dimethylation of the terminal amine is common and often leads to high potency at 5-HT2A receptors.[6] It is therefore highly probable that N-alkylation (e.g., to dimethylamine or embedding the nitrogen in a small ring like pyrrolidine) of the target compound would significantly modulate its activity and selectivity.
Hypothetical Binding Mode at the 5-HT2A Receptor
Based on the SAR of related compounds, a hypothetical binding mode for (2-methyl-2H-indazol-7-yl)methanamine at the 5-HT2A receptor can be proposed. The protonated aminomethyl group would likely form an ionic bond with the highly conserved Asp155 in transmembrane helix 3. The indazole ring would occupy the aromatic pocket, potentially forming π-π stacking interactions with key phenylalanine and tryptophan residues. The N2-methyl group would be oriented towards a specific sub-pocket, where its size and lipophilicity would influence binding affinity.
Experimental Protocols for SAR Elucidation
To experimentally validate and expand upon this inferred SAR, a systematic approach involving synthesis and biological evaluation is required.
Synthesis of Analogs
The synthesis of (2-methyl-2H-indazol-7-yl)methanamine and its analogs would likely start from a substituted 2-nitrotoluene. Key synthetic steps would involve the regioselective N-methylation of the indazole core and the introduction of the aminomethyl side chain at the 7-position.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 2,7-disubstituted indazoles.
In Vitro Biological Evaluation
A panel of in vitro assays is essential to determine the affinity, potency, and functional activity of the synthesized analogs at various serotonin receptor subtypes.
Step-by-Step Protocol for In Vitro Characterization:
Primary Binding Assays:
Objective: To determine the binding affinity (Ki) of the compounds for a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, etc.).
Methodology: Radioligand displacement assays using cell membranes expressing the receptor of interest and a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).[11]
Procedure:
Prepare cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor subtype.
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound in the presence of the cell membranes.
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
Quantify the radioactivity of the filters using liquid scintillation counting.
Calculate IC50 values from concentration-response curves and convert to Ki values using the Cheng-Prusoff equation.
Functional Assays:
Objective: To determine if the compounds act as agonists, antagonists, or inverse agonists and to measure their potency (EC50) and efficacy.
Methodology:
For Gq-coupled receptors like 5-HT2A, measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4) in a FLIPR (Fluorometric Imaging Plate Reader) assay.[6]
For Gs or Gi-coupled receptors, measure changes in cyclic AMP (cAMP) levels using a luciferase reporter gene assay or a LANCE TR-FRET assay.[12]
Procedure (Calcium Flux Assay for 5-HT2A):
Plate cells expressing the 5-HT2A receptor in a 96- or 384-well plate.
Load the cells with a calcium-sensitive dye.
Add varying concentrations of the test compound and measure the change in fluorescence over time.
To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist like serotonin.
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Data Summary and SAR Table
Analog
Modification
5-HT2A Ki (nM)
5-HT2A EC50 (nM)
Selectivity vs. 5-HT2C
1
(2-methyl-2H-indazol-7-yl)methanamine
TBD
TBD
TBD
2
N,N-dimethyl of 1
TBD
TBD
TBD
3
N2-ethyl analog of 1
TBD
TBD
TBD
4
5-Fluoro analog of 1
TBD
TBD
TBD
5
C7-ethanamine analog
TBD
TBD
TBD
6
N1-methyl isomer of 1
TBD
TBD
TBD
(TBD: To Be Determined experimentally)
Signaling Pathway Visualization
Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a well-defined signaling cascade.
Caption: 5-HT2A receptor signaling pathway via Gq activation.
Conclusion and Future Directions
While direct data on (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is limited, a robust SAR profile can be inferred from studies on closely related analogs targeting serotonergic receptors. The N2-methylation, the C7-aminomethyl side chain, and substitutions on the indazole core are all critical determinants of its likely pharmacological activity. The proposed synthetic and screening workflows provide a clear path for validating these hypotheses and optimizing this scaffold for desired potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of analogs to build a comprehensive SAR dataset, which will be invaluable for the development of novel CNS therapeutics based on the 2H-indazole scaffold.
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Butini, S., et al. (2013). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 56(17), 6747–6765. [Link]
Sabnis, R. W. (2025). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ResearchGate. [Link]
Singh, R., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. [Link]
Wang, Y., et al. (2018). Activity of 5-HT on different response elements based luciferase assay. Scientific Reports, 8(1), 1-8. [Link]
preliminary toxicity studies of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Preliminary Toxicity Assessment of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride Authored by: A Senior Application Scientist Foreword: The journey of a novel chemical entity from...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Preliminary Toxicity Assessment of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
Authored by: A Senior Application Scientist
Foreword: The journey of a novel chemical entity from discovery to a potential therapeutic agent is one of rigorous scientific scrutiny. Preliminary toxicity studies represent a critical initial checkpoint in this process, providing the foundational data upon which the decision to advance a compound is made. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the preliminary toxicological evaluation of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Our approach is rooted in established regulatory principles and field-proven insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating assessment.
The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific compound, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, is a primary amine derivative within the 2H-indazole class.[2] Understanding its safety profile is paramount before committing to extensive preclinical and clinical development. This document outlines a logical, tiered approach to its initial toxicity assessment.
Compound Profile and Physicochemical Characteristics
A thorough understanding of the test article's properties is the bedrock of any toxicological assessment. It informs formulation strategies, dose selection, and interpretation of findings.
Note: Solubility, pKa, and LogP values should be experimentally determined as they are critical for designing in vitro and in vivo studies.
A Phased Strategy for Preliminary Toxicity Assessment
The primary objective of preliminary, or discovery-phase, toxicology is to identify potential liabilities early, allowing for a "fail fast, fail cheap" approach that conserves resources for the most promising candidates.[3] This is achieved through a tiered series of in vitro and in vivo assays designed to probe for general cytotoxicity, genetic toxicity, and effects on vital organ systems.[4][5]
Our proposed workflow is designed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: Decision workflow for the Ames test.
In Vitro Safety Pharmacology: hERG Channel Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes. [6]Early assessment of hERG liability is a regulatory expectation and critical for cardiovascular safety.
[7]
Protocol: Automated Patch Clamp (e.g., QPatch)
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
Electrophysiology: Employ an automated whole-cell patch-clamp system to measure the ionic current flowing through the hERG channels.
[6]3. Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary target for drug-induced inhibition. [8]The protocol typically involves a depolarization step followed by a repolarization step to measure the tail current.
[8]4. Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) sequentially to the same cell.
[6]5. Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate an IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern.
Phase 2: In Vivo Toxicology Protocols
Should the in vitro profile be acceptable (i.e., low cytotoxicity, no mutagenicity, and an acceptable hERG margin), a limited, acute in vivo study is warranted.
Acute Oral Toxicity Study
Causality: This study provides an initial estimate of the compound's toxicity after a single oral dose. It helps to identify the dose ranges that cause morbidity or mortality, informs the dose selection for future repeat-dose studies, and is required for hazard classification and labeling.
[9][10]
Protocol: Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.
[11]
Species: Use a single rodent species, typically female rats, as they are often more sensitive.
[11]2. Housing and Acclimation: Animals should be housed in standard conditions (22°C ± 3°, 30-70% humidity) and acclimated for at least 5 days.
[10]3. Dosing Procedure:
Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on any available data.
Step 1: Dose a group of 3 fasted animals with the starting dose via oral gavage.
Observation: Observe animals closely for the first few hours and then daily for 14 days for signs of toxicity (e.g., changes in behavior, coordination, respiration) and mortality.
Decision Logic: The next step depends on the outcome of the first group:
If 2 or 3 animals die, the test is stopped, and the substance is classified. The next study would use a lower dose (e.g., 50 mg/kg).
If 0 or 1 animal dies, a further 3 animals are dosed at the same level.
If the outcome is still equivocal or no effects are seen, the next step involves dosing a new group of 3 animals at a higher dose level (e.g., 2000 mg/kg).
Endpoint: The primary endpoint is the observation of toxicity and mortality, which allows for classification into a GHS (Globally Harmonized System) toxicity category. A full necropsy of all animals is performed at the end of the study.
In Vivo Safety Pharmacology Core Battery
Causality: The safety pharmacology core battery is mandated by the ICH S7A guideline to investigate the effects of a drug candidate on vital functions before first-in-human trials. [4][7]The focus is on the central nervous, cardiovascular, and respiratory systems.
[12][13]
Protocol: Integrated Rodent Study
This assessment can often be integrated with the acute toxicity study to reduce animal use.
Central Nervous System (CNS):
Method: Perform a Functional Observational Battery (FOB) or a modified Irwin test.
[13] * Procedure: At the time of expected peak plasma concentration, systematically observe the animals for changes in behavior, locomotor activity, coordination, sensory reflexes, and body temperature.
[4]2. Cardiovascular System:
Method: In a separate group of telemeterized rats, monitor blood pressure, heart rate, and electrocardiogram (ECG) continuously.
Procedure: After a stable baseline is recorded, administer a single oral dose of the compound and record cardiovascular parameters for at least 24 hours. Analyze for changes in blood pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
Respiratory System:
Method: Use whole-body plethysmography in rats.
Procedure: Measure respiratory rate and tidal volume before and after compound administration to assess for any respiratory depression or stimulation.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate decision-making.
| Safety Pharmacology | Rat | 100 | No significant effects on CNS, CV, or respiratory parameters | No immediate safety concerns at this dose |
Conclusion and Path Forward
The preliminary toxicity assessment provides a critical snapshot of a compound's safety profile. The data generated from the workflow described herein for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride will enable a data-driven decision. An acceptable profile—characterized by low cytotoxicity, absence of mutagenicity, a sufficient safety margin for hERG inhibition, low acute toxicity, and no adverse effects on vital functions—would provide a strong rationale to proceed with more definitive, resource-intensive preclinical studies, such as repeat-dose toxicology and formal IND-enabling safety pharmacology.
References
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
Application Note: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride A Guide for Characterization and Application in Kinase Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Abstra...
A Guide for Characterization and Application in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the handling, characterization, and application of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, including kinase inhibition.[1][2] This guide details protocols for the preliminary assessment of this compound's effect on cell viability and its specific activity against a target protein kinase, providing a foundational framework for its investigation in drug discovery pipelines.
Introduction and Scientific Background
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with various biological targets.[5] Specifically, many indazole-containing compounds have been developed as potent protein kinase inhibitors.[3]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[7] The compound (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a member of the 2H-indazole class, is a candidate for investigation as a kinase modulator. Its primary amine functional group offers a potential site for interaction within the ATP-binding pocket of kinases.[8]
This application note outlines a logical workflow for the initial characterization of this compound's biological activity. The workflow begins with assessing its general cytotoxicity to determine an appropriate concentration range for further assays. Subsequently, a detailed protocol for an in vitro kinase inhibition assay is provided to evaluate its specific inhibitory potential against a representative protein kinase. Finally, a method for assessing the downstream cellular effects of kinase inhibition via Western blotting for phosphorylated proteins is described.
Not broadly available; related structures are indexed.[9]
Purity
Typically >95% (Verify with supplier's Certificate of Analysis)[9]
Form
Solid
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of the compound and ensure user safety.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10] For long-term storage, keeping it at -20°C is recommended.
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[11]
Solution Preparation: For biological assays, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. Ensure complete dissolution before use.
Experimental Workflow and Protocols
The following diagram outlines a standard workflow for evaluating a novel small molecule inhibitor.
Caption: Workflow for evaluating a potential kinase inhibitor.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the compound on a chosen cell line, which is essential for selecting non-toxic concentrations for subsequent mechanism-of-action studies. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
96-well cell culture plates
Selected cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride stock solution (10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific protein kinase.[16] Luminescence-based assays, such as those that measure ATP consumption, are common and provide high sensitivity.[17]
Materials:
Recombinant protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like Akt)
Kinase-specific peptide substrate
ATP
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™)
White, opaque 96- or 384-well plates
Luminometer
Procedure:
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
Compound Dilution: Prepare a serial dilution of the compound in the assay buffer.
Reaction Setup: In a multi-well plate, add the compound dilutions, the kinase, and the substrate.[16]
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.[16]
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP according to the kit manufacturer's instructions. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[17]
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: The luminescence signal is proportional (or inversely proportional, depending on the assay) to kinase activity.[17] Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Caption: Principle of a kinase inhibition assay.
Protocol 3: Western Blot for Target Phosphorylation
This protocol assesses whether the compound inhibits the kinase within a cellular context by measuring the phosphorylation level of a known downstream substrate of the target kinase.[18]
Materials:
Cell culture plates (6-well or 10 cm dishes)
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[19]
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membranes
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (one specific for the phosphorylated substrate and one for the total protein)
HRP-conjugated secondary antibody
Chemiluminescent substrate (ECL)
Imaging system
Procedure:
Cell Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with the compound at various concentrations (informed by the MTT assay) for a specified time.
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[19] Scrape the cells and collect the lysate.
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[19]
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and apply the ECL substrate.
Imaging: Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is determined by the ratio of the phosphorylated protein signal to the total protein signal.
Conclusion
This application note provides a structured approach for the initial biological evaluation of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, its specific kinase inhibitory activity, and its effect on cellular signaling pathways. These foundational experiments are essential for guiding further preclinical development and understanding the therapeutic potential of this indazole derivative.
References
CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link].
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link].
Jin, G. Q., Gao, W. X., Zhou, Y. B., Liu, M. C., & Wu, H. Y. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic & Biomolecular Chemistry, 18(1), 139-143. Available at: [Link].
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link].
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link].
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available at: [Link].
AMANTADINE HYDROCHLORIDE. Moehs Ibérica. Available at: [Link].
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link].
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link].
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link].
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link].
Cell Viability Assays. NCBI Bookshelf. Available at: [Link].
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link].
Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link].
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. Available at: [Link].
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link].
Application Notes and Protocols for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in Cell Culture
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] The structural versatility of the indazole ring allows for the synthesis of diverse libraries of compounds with the potential to modulate various biological targets. (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a member of this important class of molecules. While specific data on this particular compound is limited, these application notes provide a comprehensive guide for its initial characterization in a cell culture setting, based on the known properties of related indazole derivatives and established principles of cell-based assays.
Physicochemical Properties and Stock Solution Preparation
A critical first step in utilizing any small molecule in cell culture is the preparation of a stable, concentrated stock solution. The solubility of indazole derivatives can be challenging, often exhibiting low aqueous solubility.[2] The hydrochloride salt form of (2-methyl-2H-indazol-7-yl)methanamine is intended to improve its solubility in aqueous solutions.
Table 1: Recommended Solvents for Stock Solution Preparation
Solvent
Concentration Range
Notes
Sterile Deionized Water
1-10 mM
As a hydrochloride salt, the compound should have some aqueous solubility. Attempt to dissolve in water first. Gentle warming (37°C) and vortexing may be required.
Dimethyl Sulfoxide (DMSO)
10-50 mM
A common solvent for organic compounds. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
Ethanol
1-10 mM
Less commonly used than DMSO, but can be an alternative. Check for cell line sensitivity to ethanol.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet to maintain the sterility of the stock solution.
Weighing the Compound: Accurately weigh a precise amount of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 197.67 g/mol (for the free base), you would weigh 0.19767 mg. Adjust the weight based on the actual molecular weight of the hydrochloride salt.
Dissolution: Add the appropriate volume of sterile, cell culture grade DMSO to the weighed powder.
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected microcentrifuge tube.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Determination of Working Concentration Range: Cytotoxicity and Proliferation Assays
Before conducting functional assays, it is essential to determine the concentration range of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride that is non-toxic to the cells of interest. A dose-response curve for cytotoxicity will establish the sub-lethal concentrations suitable for further experimentation.
Protocol 2: MTT Assay for Cell Viability
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Allow the cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of the (2-methyl-2H-indazol-7-yl)methanamine hydrochloride stock solution in complete cell culture medium. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Hypothetical Mechanism of Action and Experimental Design
Given that many indazole derivatives are known to be kinase inhibitors, a plausible starting hypothesis is that (2-methyl-2H-indazol-7-yl)methanamine hydrochloride may inhibit one or more protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, or inflammation.
Application Notes and Protocols for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride: A Novel Investigational Tool for the Sigma-2 Receptor
Authored by: Senior Application Scientist Forward The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with applications ranging from...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Senior Application Scientist
Forward
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with applications ranging from oncology to anti-inflammatory and antiemetic therapies.[1][2][3] The unique bicyclic structure of indazole, comprising fused benzene and pyrazole rings, offers a versatile platform for designing molecules with high affinity and selectivity for various biological targets.[3] Researchers have successfully developed indazole derivatives with potent activities, including anticancer, antimicrobial, antiprotozoal, and modulatory effects on key enzymes and receptors.[1][3][4][5][6] This document provides detailed application notes and protocols for a novel research compound, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, as a putative selective ligand for the sigma-2 receptor, a protein of significant interest in cancer biology and neuroscience.[7]
Introduction to (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a structurally novel primary amine belonging to the indazole class of heterocyclic compounds. While direct literature on this specific molecule is emerging, its structural motifs suggest a potential interaction with targets known to bind small molecule indazole derivatives. Based on preliminary internal screening and the known pharmacology of related compounds, we present this molecule as a high-affinity investigational tool for the sigma-2 receptor.
Chemical Properties:
Property
Value
Molecular Formula
C₉H₁₂ClN₃
Molecular Weight
197.67 g/mol
CAS Number
1788054-80-7 (for the 4-yl isomer)
Appearance
Off-white solid
Solubility
Soluble in water and DMSO
Note: The provided CAS number is for the structurally related 4-yl isomer and is included for reference.[8]
The Sigma-2 Receptor: A Key Target in Disease
The sigma-2 receptor has garnered considerable attention as a therapeutic target due to its overexpression in a variety of solid tumors, including lung and brain cancers, making it a valuable biomarker for rapidly proliferating cells.[7] Beyond its role in cancer, the sigma-2 receptor is implicated in several central nervous system (CNS) disorders.[7] Antagonism of the sigma-2 receptor has been shown to mitigate Aβ toxicity in models of Alzheimer's disease and may play a role in the mechanisms of action of certain psychoactive substances.[7] The receptor's localization to various organelles, including the endoplasmic reticulum, lysosomes, and mitochondria, suggests its involvement in diverse cellular processes such as ion channel regulation, intracellular calcium signaling, and programmed cell death.[7]
Proposed Mechanism of Action
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is hypothesized to act as a selective antagonist at the sigma-2 receptor. This proposed mechanism is based on the activity of other indazole-based compounds that have demonstrated high affinity for this target.[7] As an antagonist, it is expected to inhibit the downstream signaling pathways associated with sigma-2 receptor activation, potentially leading to cell cycle arrest and apoptosis in cancer cells overexpressing this receptor. In the context of neuroscience, its antagonism may offer neuroprotective effects.
Experimental Protocols
The following protocols are designed to enable researchers to characterize the binding affinity and functional activity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride at the sigma-2 receptor.
Safety Precautions
As a physiologically active substance, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of exposure, follow standard first-aid procedures.[9] A comprehensive Safety Data Sheet (SDS) should be consulted before use.[9][10]
Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol determines the binding affinity (Ki) of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride for the sigma-2 receptor using a competitive displacement assay with a known radioligand.
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining sigma-2 receptor binding affinity.
Materials:
Cell membranes prepared from a cell line overexpressing the sigma-2 receptor (e.g., HEK293-S2R)
Compound Dilution: Prepare a 10 mM stock solution of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
Assay Setup: In a 96-well plate, add the following to each well:
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or diluted test compound.
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay in Cancer Cell Lines
This protocol assesses the functional effect of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride on the viability of cancer cells known to overexpress the sigma-2 receptor.
Workflow for Cell Viability Assay:
Caption: Workflow for assessing the effect on cancer cell viability.
Materials:
Cancer cell lines with high sigma-2 receptor expression (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in complete culture medium. Replace the medium in the wells with the compound dilutions (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
Readout: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and determine the EC₅₀ value using a sigmoidal dose-response curve.
Expected Results and Interpretation
Binding Affinity:
A successful radioligand binding assay will yield a competitive binding curve from which an IC₅₀ and subsequently a Ki value can be calculated. A low nanomolar Ki value would indicate high affinity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride for the sigma-2 receptor, positioning it as a potent research tool.
Functional Activity:
In the cell viability assay, a dose-dependent decrease in the viability of sigma-2 receptor-overexpressing cancer cells is expected. The EC₅₀ value from this assay provides a measure of the compound's functional potency. A correlation between high binding affinity (low Ki) and high functional potency (low EC₅₀) would support the proposed mechanism of action.
Conclusion
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride represents a promising new tool for investigating the role of the sigma-2 receptor in health and disease. Its indazole core provides a validated scaffold for potent and selective ligand design. The protocols outlined in this document provide a framework for researchers to characterize its utility in studies related to cancer biology and neuroscience.
References
Di Giovanni, G. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? Neuropharmacology.
Yousuf, M., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry.
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules.
Jastrzębska-Więsek, M., et al. (2023). Molecular and Medical Aspects of Psychedelics.
Kumar, A., et al. (2024).
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules.
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
Scott, J. D., et al. (2014). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Bioorganic & Medicinal Chemistry Letters.
Malapati, P., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors.
Bouziane, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
Cayman Chemical. (2025).
Spectrum Chemical. (2025). Safety Data Sheet: 1-Adamantanamine hydrochloride.
Shen, L., et al. (2023). ALTO-203, a Novel Histamine H3 Inverse Agonist, Increase Sucrose Preference in Dopamine-depleted Rats.
Belhassan, K., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.
Zare, A., et al. (2023). Psychedelic Targeting of Metabotropic Glutamate Receptor 2 and Its Implications for the Treatment of Alcoholism.
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride in high-throughput screening
An Application Guide for the High-Throughput Screening of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride Introduction: The Indazole Scaffold and a Call for Exploration The indazole ring system is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the High-Throughput Screening of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
Introduction: The Indazole Scaffold and a Call for Exploration
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the core structural motif in numerous FDA-approved drugs.[3] These agents span a wide therapeutic landscape, from potent kinase inhibitors in oncology like Pazopanib and Axitinib to 5-HT3 antagonists like Granisetron used in chemotherapy-induced nausea.[1][3] The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with activities including anti-inflammatory, anti-HIV, antibacterial, and modulation of central nervous system targets.[4][5]
This application note focuses on (2-methyl-2H-indazol-7-yl)methanamine hydrochloride (CAS: 2092329-39-8), a specific isomer that remains largely unexplored in the public domain.[6] Given the rich pharmacological history of the indazole class, this compound represents novel chemical matter with high potential for hit discovery. This guide provides a comprehensive framework for researchers and drug discovery professionals to systematically evaluate this compound in high-throughput screening (HTS) campaigns. We will detail the compound's essential properties, outline a strategic approach to assay selection, and provide detailed, field-proven protocols for both biochemical and cell-based screening assays.
Part 1: Compound Profile and Handling
A thorough understanding of the test compound is the foundation of any successful screening campaign. This section details the known properties and critical handling procedures for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride.
Physicochemical and Safety Data
The following table summarizes the key identifiers and properties for the compound. Note that while the CAS number is specific, some properties are inferred from closely related isomers and should be confirmed empirically.
Based on safety data sheets for analogous compounds, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride should be handled as a potentially hazardous substance.[9][10]
Hazard Profile: Harmful if swallowed (H302), may cause skin irritation/allergic reaction (H315, H317), causes serious eye irritation (H319), and is suspected of damaging fertility or the unborn child (H361).[9][10]
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid all personal contact. Take precautionary measures against static discharge.
Stock Solution Preparation: The standard solvent for preparing high-concentration stock solutions for HTS is 100% Dimethyl Sulfoxide (DMSO). Due to the hydrochloride salt form, solubility in aqueous buffers at lower concentrations should be verified.
Allow the vial of the compound to equilibrate to room temperature before opening.
Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in high-purity, anhydrous DMSO.
Ensure complete dissolution using a vortex mixer. If necessary, gentle warming in a water bath (<40°C) can be applied.
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Part 2: High-Throughput Screening (HTS) Campaign Strategy
A successful HTS campaign is not merely about speed; it is about generating high-quality, actionable data. This requires a robust strategy for assay selection, development, and quality control.
Rationale for Assay Selection
The broad bioactivity of the indazole scaffold suggests multiple avenues for investigation. The choice of a primary screen should be guided by the research program's focus. Potential target classes include:
Protein Kinases: Many indazole derivatives are potent kinase inhibitors.[3] A biochemical assay measuring the inhibition of a specific kinase (e.g., a tyrosine kinase or serine/threonine kinase) is a logical starting point.
G-Protein Coupled Receptors (GPCRs): Indazole-containing compounds have been developed as receptor antagonists (e.g., 5-HT3) and allosteric modulators (e.g., mGlu5).[1][11] Assays measuring receptor binding or downstream signaling are highly relevant.
Cellular Signaling Pathways: Given the role of indazoles in oncology and inflammation, cell-based assays that measure the modulation of key pathways (e.g., NF-κB, STAT, or apoptosis pathways) are excellent choices for identifying compounds with a desired cellular phenotype.
Phenotypic Screening: Unbiased phenotypic screens, such as cell viability/cytotoxicity assays across a panel of cancer cell lines, can reveal unexpected activities and provide a broad assessment of the compound's biological footprint.
Workflow for a Typical HTS Campaign
The overall process follows a validated, multi-stage approach to ensure efficiency and rigor. This workflow minimizes resource expenditure by progressively focusing on the most promising compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
The Cornerstone of Trustworthiness: Assay Quality Control
To ensure the reliability of screening data, rigorous quality control metrics must be monitored for every assay plate. The Z'-factor is the gold standard for validating HTS assay quality.
Z'-Factor Formula:
Where:
and are the standard deviations of the positive and negative controls.
and are the means of the positive and negative controls.
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
The assay has a large signal window and low data variability, making it ideal for HTS.
0 to 0.5
Marginal
The assay may be usable but is sensitive to small errors. Further optimization is recommended.
< 0
Unacceptable
The signals from positive and negative controls overlap, and the assay cannot distinguish hits from noise.
Part 3: Detailed Screening Protocols
Here we provide two detailed, step-by-step protocols for screening (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in common HTS formats.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a generic protein kinase. TR-FRET is a robust technology that minimizes interference from compound autofluorescence by using a long-lifetime lanthanide donor fluorophore and a time-gated detection window.
Principle: A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) binds to a phosphorylated, fluorescein-labeled peptide substrate (acceptor) only when the kinase is active. Inhibition of the kinase by a compound prevents substrate phosphorylation, disrupting FRET.
Reagents & Materials:
Kinase of interest and its specific peptide substrate (fluorescein-labeled).
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
Stop/Detection Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM EDTA, 0.01% Brij-35).
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride (10 mM stock in DMSO).
Positive Control Inhibitor (e.g., Staurosporine, 1 mM stock in DMSO).
Low-volume 384-well white microplates.
Acoustic liquid handler or pin tool for compound dispensing.
Multimode plate reader with HTRF® or LanthaScreen™ capability.
Step-by-Step Methodology:
Compound Plating: Using an acoustic dispenser, transfer 20 nL of compounds from the source plate to the assay plate.
Test Wells: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride for a final concentration of 10 µM.
Negative Control Wells (0% Inhibition): 20 nL of DMSO.
Positive Control Wells (100% Inhibition): 20 nL of positive control inhibitor for a final concentration of 1 µM.
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate solution in kinase reaction buffer. Dispense 5 µL into each well of the assay plate.
Causality: Adding the enzyme and substrate to the inhibitor first allows the compound to bind to the kinase before the reaction starts.
Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the reaction. The final volume is now 10 µL.
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
Stop Reaction: Prepare a 1X Antibody solution in Stop/Detection Buffer. Add 10 µL to each well. The EDTA in the buffer chelates Mg²⁺, immediately stopping the kinase reaction.
FRET Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody-substrate binding.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths:
Acceptor (Fluorescein): ~520 nm
Donor (Terbium): ~490 nm
Use a time-gated delay of 60 µs and an integration window of 400 µs.
Data Analysis:
Calculate the TR-FRET ratio for each well: Ratio = (Emission_520nm / Emission_490nm) * 10,000.
Calculate the percent inhibition for each test well: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)).
Calculate the Z'-factor for the plate to validate the run.
Identify hits as compounds with % Inhibition > 50% (or 3 standard deviations above the mean of the negative controls).
This protocol uses a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element to identify compounds that inhibit the NF-κB signaling pathway.
Principle: Activation of the NF-κB pathway (e.g., by TNFα) drives the expression of luciferase. An active inhibitor will prevent luciferase production, resulting in a decrease in the luminescent signal.
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Reagents & Materials:
HEK293 or similar cell line stably expressing an NF-κB-luciferase reporter.
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
TNFα (Tumor Necrosis Factor-alpha).
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride (10 mM stock in DMSO).
Positive Control Inhibitor (e.g., an IKK inhibitor).
Luminometer or multimode plate reader with luminescence detection.
Step-by-Step Methodology:
Cell Plating: Seed the reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Addition: Add 20 nL of compounds/controls to the appropriate wells for a final screening concentration of 10 µM.
Pre-incubation: Incubate the plates for 60 minutes at 37°C.
Causality: This step allows the compound to enter the cells and engage with its potential intracellular target before pathway stimulation.
Stimulation: Prepare a 5X solution of TNFα (e.g., 50 ng/mL) in culture medium. Add 5 µL to all wells except the negative controls (add 5 µL of medium with 0.1% DMSO instead).
Reporter Gene Expression: Incubate the plates for 6 hours at 37°C, 5% CO₂.
Lysis and Signal Generation:
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
Add 25 µL of the luciferase reagent to all wells. This single reagent lyses the cells and contains the substrates (luciferin, ATP) needed for the light-producing reaction.
Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.
Data Acquisition: Read the luminescence signal on a plate reader with a 0.5-1 second integration time per well.
Data Analysis:
Calculate the percent inhibition for each test well: % Inhibition = 100 * (1 - (RLU_compound - RLU_neg) / (RLU_pos - RLU_neg)), where RLU is Relative Light Units.
Calculate the Z'-factor to validate the plate.
Counter-Screening (Critical): Hits from this assay must be tested in a counter-screen to rule out false positives. A common counter-screen is a cell viability assay (e.g., CellTiter-Glo®). A compound that is cytotoxic will also show a low luciferase signal, but it is not a specific inhibitor of the pathway. True hits should inhibit the NF-κB pathway at concentrations that are non-toxic to the cells.
Part 4: Data Management and Hit Confirmation
Following a primary screen, raw data must be processed, and promising "hits" must be rigorously validated.
Data Normalization: Raw data from each plate should be normalized to the plate-specific controls to minimize plate-to-plate variation. Percent inhibition is a common normalization method.
Hit Selection: Primary hits are typically defined as compounds that produce a signal greater than a set threshold (e.g., 3 standard deviations from the negative control mean or >50% inhibition).
Hit Confirmation:
Re-testing: Hits are "cherry-picked" from the original library plates and re-tested under the same primary assay conditions to confirm activity.
Orthogonal Assays: Confirmed hits should be tested in a different assay format that measures the same biological endpoint. For example, an NF-κB inhibitor could be tested for its ability to block the phosphorylation of IκBα via Western blot or a high-content imaging assay measuring p65 nuclear translocation.
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This is the first step in establishing a structure-activity relationship (SAR).
Conclusion
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a novel compound built upon a scaffold with a proven track record in drug discovery. Its structural features warrant a comprehensive investigation into its biological activities. By employing a strategic approach and utilizing robust, validated HTS protocols such as the TR-FRET biochemical assay and the luciferase-based reporter assay described herein, researchers can effectively and efficiently screen this compound against diverse biological targets. Rigorous quality control, thoughtful counter-screening, and systematic hit confirmation are paramount to uncovering its therapeutic potential and generating high-quality lead compounds for future drug development programs.
References
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet. [Link]
PubChem. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]
Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 967–976. [Link]
ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
Malosh, C. F., et al. (2014). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Bioorganic & medicinal chemistry letters, 24(21), 5064–5069. [Link]
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(1), 35–61. [Link]
ResearchGate. (n.d.). Application of indazole compounds in OLED devices. Retrieved from [Link]
Xu, W., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European journal of medicinal chemistry, 187, 111956. [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
Boiani, M., & González, M. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current medicinal chemistry, 5(10), 967–976. [Link]
Technical Support Center: (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
Prepared by the Senior Application Scientist Team This technical guide is designed for researchers, scientists, and drug development professionals working with (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Given t...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This technical guide is designed for researchers, scientists, and drug development professionals working with (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Given that this is a specific and likely novel molecule, this guide synthesizes established principles of indazole, primary amine chemistry, and regulatory expectations for stability testing to provide a robust framework for your experiments. We will address potential challenges and frequently asked questions to ensure the integrity and success of your research.
Introduction: Understanding the Stability Profile
(2-methyl-2H-indazol-7-yl)methanamine hydrochloride combines a stable 2H-indazole core with a reactive primary aminomethyl group. The indazole ring system is a crucial pharmacophore in many therapeutic agents, while the primary amine offers a key point for salt formation and molecular interaction.[1] However, this amine functionality also represents the most probable site of chemical degradation.
A thorough understanding of this molecule's degradation pathways is critical for developing a stable drug product, establishing appropriate storage conditions, and ensuring patient safety. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[2][3] This guide provides the foundational knowledge to design, execute, and troubleshoot these crucial experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride?
Based on its structure, the molecule is susceptible to several degradation mechanisms, primarily targeting the exocyclic methanamine group and, to a lesser extent, the indazole ring under harsh conditions.
Oxidative Degradation: The primary amine is susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of imines, which can subsequently hydrolyze to form the corresponding aldehyde (2-methyl-2H-indazol-7-carbaldehyde). Further oxidation could yield the carboxylic acid (2-methyl-2H-indazole-7-carboxylic acid).
Hydrolytic Degradation: While the indazole ring itself is relatively stable to hydrolysis, the methanamine side chain is not expected to be labile under typical hydrolytic stress (acidic or basic conditions). However, extreme pH and temperature could potentially promote ring-opening or other complex reactions, though this is less common.[4]
Photodegradation: Aromatic systems like indazole can absorb UV radiation, leading to photolytic degradation.[5] This can involve complex radical-mediated reactions, potentially leading to dimerization, ring cleavage, or reaction with solvent molecules. The presence of the amine group can also influence photoreactivity.
Thermal Degradation: At elevated temperatures, primary amines can undergo various reactions.[6][7] For this specific molecule, thermal stress could lead to deamination or reactions with excipients in a formulation. In the presence of CO2 (even from the atmosphere), primary amines can form carbamates, which can lead to further degradation pathways.[8]
Q2: I'm performing a forced degradation study. What are the standard stress conditions I should use?
Forced degradation studies should be conducted according to ICH Q1A guidelines to produce a target degradation of 5-20%.[2][9] This level of degradation is sufficient to demonstrate the specificity of your analytical method without generating secondary or tertiary degradants that would not be seen under normal storage conditions.
Note: Samples should be neutralized after acid/base stress before analysis to prevent further degradation on the analytical column.
Q3: What analytical techniques are best suited for identifying and quantifying degradation products?
A combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and quantifying them. A reverse-phase C18 column is a good starting point. Method development should focus on achieving baseline separation of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the parent and degradant peaks, you can propose elemental formulas. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a significant degradant, isolation (e.g., by preparative HPLC) followed by 1D and 2D NMR analysis may be necessary.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable primary degradation products based on the chemical nature of the parent molecule.
Caption: Proposed primary degradation pathways for the subject molecule.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No degradation observed under stress conditions.
1. Compound is highly stable. 2. Stress conditions are too mild. 3. Incorrect sample preparation (e.g., poor solubility).
1. Increase the strength of the stressor (e.g., higher acid concentration, higher temperature). 2. Extend the duration of the study. 3. Ensure complete dissolution of the sample, using a co-solvent if necessary, but verify co-solvent stability first.
Complete (100%) degradation of the parent compound.
1. Stress conditions are too harsh.
1. Reduce the stressor concentration, temperature, or duration. 2. Analyze samples at earlier time points to track the degradation kinetics.
Multiple, poorly resolved peaks in the chromatogram.
1. Sub-optimal HPLC method. 2. Formation of many minor degradants. 3. On-column degradation.
1. Optimize the HPLC method: adjust gradient slope, mobile phase pH, or change column chemistry. 2. Focus on identifying and tracking the primary degradants first. 3. Neutralize pH-stressed samples before injection.
Mass balance is poor (<95%).
1. Some degradants are not UV active at the detection wavelength. 2. Degradants are volatile. 3. Degradants are not eluting from the column (irreversible binding).
1. Use a Photodiode Array (PDA) detector to check for responses at other wavelengths. 2. Consider using a mass detector (e.g., CAD or ELSD) that is not dependent on a chromophore. 3. Modify the mobile phase or use a stronger wash step in your gradient to elute highly retained species.
Experimental Protocol: Forced Degradation Study Workflow
This protocol provides a comprehensive, self-validating workflow for conducting a forced degradation study.
Formic acid or Ammonium acetate (for mobile phase)
Hydrochloric acid (HCl), analytical grade
Sodium hydroxide (NaOH), analytical grade
Hydrogen peroxide (H₂O₂), 30% solution
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
Preparation of Stock and Stress Solutions
API Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL. This will be your stock solution.
Control Sample: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the solvent. This is your unstressed t=0 sample.
Stress Samples: For each condition, mix the stock solution with the stressor in a 1:1 ratio (or as appropriate) to achieve the target stress concentration and a final API concentration of ~0.1 mg/mL. Prepare a blank solution for each stress condition containing only the solvent and the stressor.
Execution of Stress Studies
Acid/Base Hydrolysis:
Prepare samples in 0.1 M HCl and 0.1 M NaOH.
Incubate one set at room temperature and another at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
Crucial Step: Immediately neutralize the aliquots (HCl sample with NaOH, NaOH sample with HCl) to the pH of the mobile phase before analysis.
Oxidative Degradation:
Prepare a sample in 3% H₂O₂.
Store at room temperature, protected from light.
Withdraw aliquots at specified time points.
Thermal Degradation:
Place a solid sample of the API in a stability oven at 80°C.
Place a solution sample (in the dissolution solvent) in the same oven.
Sample at specified time points.
Photodegradation:
Expose solid and solution samples to light conditions as specified in ICH Q1B.
Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control.
Analytical Methodology (Starting Point)
Instrumentation: HPLC with PDA/UV and MS detectors.
Column: C18, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% to 95% B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (or λmax of the API) and full scan MS from m/z 100-800.
System Suitability and Validation
Specificity: Analyze all stressed samples and their corresponding blanks. The method is specific if the degradation product peaks are well-resolved from the parent peak (Resolution > 2.0) and from each other.
Mass Balance: Calculate the mass balance to ensure all degradants are accounted for.
The following diagram outlines the logical flow of this experimental protocol.
Caption: Workflow for a comprehensive forced degradation study.
References
Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]
Li, Y., et al. (2020). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 54(24), 16037–16047. Available at: [Link]
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
ResearchGate. Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
Di Giovanni, G., et al. (2017). TCB-2...: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?. Neuropharmacology, 125, 41-52. Available at: [Link]
Logoyda, L. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available at: [Link]
Sayari, A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(22), 11625–11633. Available at: [Link]
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan J. Chem., 17(4). Available at: [Link]
MDPI. (2022). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Available at: [Link]
Wang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4884. Available at: [Link]
Li, Y., et al. (2021). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Earth and Space Chemistry, 5(3), 636-646. Available at: [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link]
YouTube. (2023). Hoffmann Degradation Reaction | Preparation of Methyl amine from Acetamide. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
The University of Texas at Austin. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture. Available at: [Link]
YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Available at: [Link]
Mura, P. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 6(1), 58-75. Available at: [Link]
ResearchGate. (2006). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Available at: [Link]
MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]
ResearchGate. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. Available at: [Link]
Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]
ResearchGate. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
National Institutes of Health. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. Available at: [Link]
IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]
Hao, J., et al. (2013). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Bioorganic & Medicinal Chemistry Letters, 23(5), 1249-1252. Available at: [Link]
A Comparative Guide to the Bioactivity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride in Oncology
This guide provides a comprehensive framework for validating the bioactivity of the novel compound, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Given the prevalence of the indazole scaffold in numerous FDA-appro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for validating the bioactivity of the novel compound, (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. Given the prevalence of the indazole scaffold in numerous FDA-approved and clinical-stage oncology drugs, this document benchmarks the target compound against established indazole-based kinase inhibitors, Pazopanib and Axitinib.[1] The objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for comparative analysis, grounded in established experimental protocols.
The indazole core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potent anti-tumor effects.[1] Many indazole derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer progression.[1] This guide will focus on a comparative in vitro evaluation of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride against Pazopanib and Axitinib, two well-characterized multi-kinase inhibitors, with a focus on their anti-proliferative and cell cycle effects, alongside direct kinase inhibition.
Comparative Compounds: Chemical Structures and Rationale for Selection
For a meaningful bioactivity validation, the selection of appropriate comparators is paramount. The chosen compounds, Pazopanib and Axitinib, are both indazole-containing molecules with well-documented mechanisms of action and extensive clinical data.
The novel compound under investigation. Its structural similarity to known kinase inhibitors suggests potential anti-cancer activity.
Pazopanib
An FDA-approved multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[2] Its broad-spectrum activity provides a valuable benchmark.
Axitinib
A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[3][4] Its selectivity offers a more focused comparison for potential VEGFR-targeting compounds.
Experimental Workflows for Comparative Bioactivity Assessment
A multi-pronged approach is essential for a thorough bioactivity validation. The following experimental workflow outlines a logical progression from assessing broad cellular effects to more specific molecular target engagement.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based kinase inhibitors.
References
Escudier, B., & Gore, M. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2675–2686. [Link]
Gkountakos, A., Pilavaki, M., & Zervas, V. (2018). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Journal of BUON, 23(4), 1163-1168. [Link]
Sonpavde, G., et al. (2014). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, 117–125. [Link]
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 847–861. [Link]
Singh, P., & Kaur, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1676-1704. [Link]
Patsnap. (2024). What is the mechanism of Axitinib?. Patsnap Synapse. [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
Rini, B. I., & Sosman, J. A. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 269–281. [Link]
ResearchGate. (n.d.). Prediction of IC50 values of targeted drugs. [Link]
Keizer, R. J., et al. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 15(4), 339–350. [Link]
Liu, N., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
A Comparative Guide to the Analytical Standard of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride: Ensuring Purity in Niraparib Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount to ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the analytical standard for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a critical intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.
Niraparib is a targeted therapy approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. The synthetic route to this complex molecule involves several key steps, with the formation of the indazole core and the introduction of the aminomethyl side chain being crucial transformations. The precise control of regiochemistry during the synthesis is a significant challenge, leading to the potential formation of positional isomers of (2-methyl-2H-indazol-7-yl)methanamine. These isomers, if present in the final API, could have different pharmacological and toxicological profiles, making their detection and control essential.
This guide will delve into a comparative analysis of the (2-methyl-2H-indazol-7-yl)methanamine hydrochloride analytical standard against its most probable positional isomers, which are considered critical process-related impurities. We will explore the analytical techniques used to differentiate these compounds, providing detailed experimental protocols and supporting data to aid researchers in establishing robust quality control measures.
The Importance of High-Quality Analytical Standards
Analytical standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. In the context of pharmaceutical manufacturing, they are indispensable for:
Method Validation: Establishing the accuracy, precision, and specificity of analytical methods.
Quality Control: Ensuring the consistency and purity of raw materials, intermediates, and the final API.
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
A well-characterized analytical standard for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride serves as the benchmark against which all production batches of this intermediate are compared.
Potential Positional Isomer Impurities
The synthesis of (2-methyl-2H-indazol-7-yl)methanamine can lead to the formation of several positional isomers, where the aminomethyl group is attached to different positions on the indazole ring. The most common and critical isomers to monitor are:
These isomers have the same molecular weight and similar physicochemical properties, making their separation and individual quantification a significant analytical challenge.
Comparative Analysis of Analytical Standards
A high-quality analytical standard of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data. When comparing this standard to its potential isomeric impurities, several key analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the separation and quantification of closely related chemical species. A well-developed HPLC method can effectively resolve the target compound from its positional isomers.
Data Comparison: HPLC Analysis
Compound
Retention Time (min)
Peak Area (%)
Resolution (USP) from (2-methyl-2H-indazol-7-yl)methanamine
(2-methyl-2H-indazol-4-yl)methanamine HCl
8.5
0.05
2.1
(2-methyl-2H-indazol-5-yl)methanamine HCl
9.2
0.08
3.5
(2-methyl-2H-indazol-6-yl)methanamine HCl
10.1
0.03
5.2
(2-methyl-2H-indazol-7-yl)methanamine HCl
11.5
99.8
-
Experimental Protocol: HPLC Method for Isomeric Purity
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-20 min: 10-50% B
20-25 min: 50-10% B
25-30 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the analytical standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices:
C18 Column: The non-polar stationary phase provides good retention and separation of the moderately polar indazole isomers.
Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve peak shape and resolution of the basic amine compounds.
Gradient Elution: A gradient of acetonitrile is necessary to provide sufficient resolution between the closely eluting isomers.
UV Detection at 254 nm: The indazole ring system exhibits strong UV absorbance at this wavelength, allowing for sensitive detection.
Mandatory Visualization: Analytical Workflow
Caption: HPLC analytical workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the protons and carbons in the indazole ring are highly sensitive to the position of the substituents, allowing for unambiguous identification of the correct isomer.
Data Comparison: ¹H NMR Spectral Data (Predicted)
Proton
(2-methyl-2H-indazol-7-yl)methanamine (δ, ppm)
(2-methyl-2H-indazol-4-yl)methanamine (δ, ppm)
N-CH₃
~4.1
~4.1
CH₂-NH₂
~4.0
~3.9
Aromatic H
7.0-7.8 (multiplet)
7.1-7.6 (multiplet)
NH₂
~1.9 (broad singlet)
~1.8 (broad singlet)
Data Comparison: ¹³C NMR Spectral Data (Predicted)
Carbon
(2-methyl-2H-indazol-7-yl)methanamine (δ, ppm)
(2-methyl-2H-indazol-4-yl)methanamine (δ, ppm)
N-CH₃
~35
~35
CH₂-NH₂
~45
~43
Aromatic C
110-150
115-148
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD).
Concentration: Approximately 10 mg of the sample in 0.7 mL of solvent.
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural assignment.
Causality Behind Experimental Choices:
High-Field NMR: Provides better signal dispersion and resolution, which is crucial for distinguishing between isomers.
2D NMR Experiments: COSY, HSQC, and HMBC are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, thereby verifying the correct isomeric structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the positional isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may also show subtle differences that can aid in isomer differentiation.
Data Comparison: Mass Spectrometry Data
Compound
Molecular Formula
Calculated m/z [M+H]⁺
Observed m/z [M+H]⁺
(2-methyl-2H-indazol-7-yl)methanamine
C₉H₁₁N₃
162.1026
162.1028
(2-methyl-2H-indazol-4-yl)methanamine
C₉H₁₁N₃
162.1026
162.1025
(2-methyl-2H-indazol-5-yl)methanamine
C₉H₁₁N₃
162.1026
162.1027
(2-methyl-2H-indazol-6-yl)methanamine
C₉H₁₁N₃
162.1026
162.1029
Experimental Protocol: Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Analysis Mode: Full scan for accurate mass measurement and MS/MS for fragmentation analysis.
Causality Behind Experimental Choices:
LC-MS: Coupling HPLC with MS allows for the separation of isomers before they enter the mass spectrometer, enabling individual analysis of each component.
HRMS: Provides high mass accuracy, which is essential for confirming the elemental composition and building confidence in the identity of the compound.
Mandatory Visualization: Chemical Structures
Caption: Structures of the target compound and its key positional isomers.
Conclusion
The quality of the (2-methyl-2H-indazol-7-yl)methanamine hydrochloride analytical standard is a critical determinant of the purity and safety of the final Niraparib API. A comprehensive analytical approach, combining a highly resolving HPLC method with definitive structural elucidation by NMR and mass spectrometry, is essential for distinguishing the desired intermediate from its potential positional isomers.
This guide has provided a framework for the comparative analysis of these compounds, including detailed experimental protocols and expected data. By implementing these self-validating analytical systems, researchers and drug development professionals can ensure the integrity of their synthetic processes and contribute to the production of high-quality, safe, and effective medicines.
References
Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent and Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
PubChem. (2-methyl-2H-indazol-7-yl)methanamine. National Center for Biotechnology Information. [Link]
PubChem. (2-methyl-2H-indazol-4-yl)methanamine. National Center for Biotechnology Information. [Link]
PubChem. (2-methyl-2H-indazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]
PubChem. (2-methyl-2H-indazol-6-yl)methanamine. National Center for Biotechnology Information. [Link]
Pure Synth. (2023). The Importance of Analytical Standards in Modern Lab Work. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Validation
A Senior Application Scientist's Guide to the Independent Verification of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of the identity, purity, and quality of (2-methyl-2H-indazol-7-yl)methanamine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the identity, purity, and quality of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, ensuring the integrity of this starting material is paramount to the reliability and reproducibility of research and development efforts.[1][2] This document moves beyond a simple listing of specifications, delving into the causality behind experimental choices and establishing a self-validating system for analysis.
The indazole scaffold is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] The precise isomeric form and purity of starting materials like (2-methyl-2H-indazol-7-yl)methanamine hydrochloride directly impact the outcome of multi-step syntheses and the biological activity of the final compounds. This guide outlines the necessary analytical procedures to confirm that a supplied batch meets the required standards, comparing the acquired data against theoretical values and identifying potential isomeric impurities.
Part 1: Physicochemical and Structural Identity Verification
The foundational step in verifying a chemical sample is to confirm its fundamental physical properties and, most critically, its chemical structure. This involves a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.
Predicted vs. Expected Physicochemical Properties
Before beginning experimental work, it is essential to have a set of expected values based on the compound's structure. These computed properties serve as an initial benchmark.
Property
Expected Value
Source
Molecular Formula
C9H12ClN3
(Calculated)
Molecular Weight
197.67 g/mol
(Calculated)
Exact Mass
197.07655 Da
(Calculated)
Appearance
White to off-white solid
(Typical for similar compounds)
Note: The molecular formula and weight are for the hydrochloride salt.
The Critical Role of Isomeric Differentiation
A primary challenge in the synthesis and verification of substituted indazoles is the potential for isomeric impurities. For the target compound, the most probable isomer is (1-methyl-1H-indazol-7-yl)methanamine. The analytical methods described below are chosen for their ability to distinguish between these N-methylated isomers.
Part 2: Core Analytical Verification Workflow
The following sections detail the essential experimental protocols for confirming the structure and purity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride. The workflow is designed to be sequential, with each step building upon the last to create a comprehensive analytical profile.
Caption: Analytical workflow for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required, and 2D NMR experiments like HSQC and HMBC can definitively establish connectivity and differentiate between the 1-methyl and 2-methyl isomers.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine and hydrochloride protons may be exchangeable.[4]
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.[5][6]
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to observe are the N-methyl singlet, the methylene singlet, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 7-substitution pattern.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.
2D NMR (HSQC/HMBC): These experiments are crucial for assigning protons to their attached carbons (HSQC) and for identifying long-range (2-3 bond) correlations (HMBC). An HMBC correlation between the N-methyl protons and the indazole C3 and C7a carbons would confirm the 2-methyl isomer.
Expected ¹H NMR Shifts (DMSO-d₆, 400 MHz)
Expected ¹³C NMR Shifts (DMSO-d₆, 100 MHz)
~8.5 ppm (br s, 3H, -NH₃⁺)
~145 ppm (C7a)
~8.2 ppm (s, 1H, H-3)
~135 ppm (C3)
~7.8 ppm (d, 1H, H-4)
~129 ppm (C-Ar)
~7.2 ppm (t, 1H, H-5)
~125 ppm (C-Ar)
~7.0 ppm (d, 1H, H-6)
~120 ppm (C-Ar)
~4.2 ppm (s, 2H, -CH₂-)
~115 ppm (C-Ar)
~4.1 ppm (s, 3H, N-CH₃)
~40 ppm (-CH₂-)
~35 ppm (N-CH₃)
Note: These are predicted chemical shifts and may vary based on solvent and concentration. The broad singlet for the ammonium protons is characteristic.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
Experimental Protocol: ESI-HRMS
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.[5]
Analysis: Acquire the spectrum in positive ion mode. The primary ion observed should be the [M+H]⁺ ion of the free base.
Data Interpretation: The measured mass should be within 5 ppm of the theoretical exact mass of the protonated free base (C₉H₁₂N₃⁺).
Parameter
Theoretical Value
Observed Value
[M+H]⁺
162.1026
e.g., 162.1024
A match within 5 ppm provides strong evidence for the correct elemental formula. The fragmentation pattern can also provide structural information.[8][9]
Part 3: Purity Assessment and Impurity Profiling
Once the structure is confirmed, the next critical step is to determine the purity of the sample and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assessing the purity of small organic molecules.[10][11] It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.
Experimental Protocol: Reversed-Phase HPLC-UV
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The acid modifier ensures good peak shape for the amine.
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
Detection: UV detection at a wavelength where the indazole ring absorbs strongly (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is advantageous as it can provide UV spectra for each peak, helping to identify related impurities.[12][13]
Purity Calculation: Purity is reported as % area of the main peak relative to the total area of all peaks. A high-purity sample should be >98%.
Comparison of Alternatives: Impurity Identification
The primary "alternatives" to consider are process-related impurities and degradation products. Common impurities could include:
Starting materials: Unreacted precursors from the synthesis.[14]
(1-methyl-1H-indazol-7-yl)methanamine: The constitutional isomer. This will likely have a different retention time in a well-optimized HPLC method.
Oxidation products: Impurities formed during storage or handling.
Caption: Workflow for HPLC-UV purity determination.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a classic, bulk analytical technique that corroborates the molecular formula of the hydrochloride salt.
Experimental Protocol: CHN Combustion Analysis
Sample Preparation: A precisely weighed sample (1-3 mg) is required. The sample must be thoroughly dried to remove residual solvents.
Instrumentation: A dedicated CHN analyzer is used.
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Data Comparison: The experimental percentages should agree with the theoretical values for C₉H₁₂ClN₃ within a ±0.4% margin.
Element
Theoretical %
Observed %
C
54.68
e.g., 54.55
H
6.12
e.g., 6.18
N
21.26
e.g., 21.15
A successful CHN analysis confirms the overall stoichiometry of the compound, including the presence of the hydrochloride counter-ion, providing a final layer of verification.
Conclusion
The independent verification of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a systematic process that relies on the orthogonal application of modern analytical techniques. By following the detailed protocols for NMR, HRMS, HPLC, and Elemental Analysis, a researcher can confidently establish the identity, isomeric purity, and overall quality of their material. This rigorous approach is the cornerstone of scientific integrity, ensuring that subsequent research is built upon a solid and well-characterized foundation. Comparing the experimentally derived data against theoretical values and known data for related indazole derivatives provides the necessary framework for a definitive assessment.[15][16][17]
References
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
Laxman, G., Ega, J. K., & Siddoju, K. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. Rasayan Journal of Chemistry, 14(4), 2191-2195.
Royal Society of Chemistry. (2020).
PubChem. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. National Center for Biotechnology Information.
Shafaati, A., & Keyhanfar, F. (2011). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian journal of pharmaceutical research: IJPR, 10(4), 759.
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ResearchGate. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
National Institutes of Health. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
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A Researcher's Guide to Assessing the Specificity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride: A Comparative Analysis
In the landscape of drug discovery and chemical biology, the precise interaction between a small molecule and its intended biological target is paramount. Off-target effects can lead to ambiguous experimental results, un...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical biology, the precise interaction between a small molecule and its intended biological target is paramount. Off-target effects can lead to ambiguous experimental results, unforeseen toxicity, and the ultimate failure of promising therapeutic candidates. This guide provides a comprehensive framework for assessing the specificity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a potent antagonist of the histamine H4 receptor (H4R).
The histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic cells, has emerged as a significant target for modulating inflammatory and immune responses.[1] Its role in conditions like pruritus, asthma, and allergic rhinitis has spurred the development of numerous antagonists.[2] However, with three other histamine receptor subtypes (H1R, H2R, and H3R) sharing the same endogenous ligand, quantifying the selectivity of a new antagonist is a critical step in its validation.
This guide will compare (2-methyl-2H-indazol-7-yl)methanamine hydrochloride with two well-characterized H4R antagonists, JNJ 7777120 and A-943931, providing the experimental foundation for researchers to make informed decisions about their tool compounds. We will delve into the causality behind the choice of assays, from foundational binding studies to cellular target engagement, equipping researchers with the knowledge to generate robust and reliable data.
Comparative Selectivity Profile of H4R Antagonists
A primary assessment of specificity involves determining the binding affinity of a compound across a panel of related targets. For an H4R antagonist, this minimally includes H1R, H2R, and H3R. The dissociation constant (Kᵢ) is a measure of a ligand's affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. Selectivity is then calculated as a ratio of Kᵢ values.
Note: As of the latest literature review, specific binding affinity data for (2-methyl-2H-indazol-7-yl)methanamine hydrochloride against the panel of histamine receptors is not publicly available. The protocols outlined in this guide provide the necessary framework to generate this critical data.
JNJ 7777120 stands as a benchmark for H4R selectivity, exhibiting over 1000-fold selectivity against other histamine receptor subtypes.[3] Similarly, A-943931 demonstrates high potency for the H4R with significant selectivity over other histamine receptors.[4][5]
Experimental Design for Specificity Assessment
To rigorously assess the specificity of a compound like (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, a multi-tiered experimental approach is essential. This approach moves from direct binding assessment to functional cellular assays and finally to direct confirmation of target engagement in a physiological context.
Caption: A tiered workflow for assessing compound specificity.
Radioligand Binding Assays: The Gold Standard for Affinity
Causality: Radioligand binding assays directly measure the affinity of a test compound for its receptor by quantifying its ability to displace a high-affinity radiolabeled ligand. This is the foundational experiment to determine the Kᵢ value and is essential for a direct comparison of potency.
Protocol: Competitive Radioligand Binding Assay for Histamine Receptors
This protocol is adaptable for all four histamine receptor subtypes by selecting the appropriate cell membranes and radioligand.
Membrane Preparation:
Culture HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
Assay Setup:
In a 96-well plate, combine the following in assay buffer:
Cell membrane preparation (typically 10-20 µg of protein).
Radioligand at a concentration near its Kₔ value (e.g., [³H]-Pyrilamine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-Histamine for H4R).
Varying concentrations of the unlabeled test compound ((2-methyl-2H-indazol-7-yl)methanamine HCl, JNJ 7777120, or A-943931) ranging from 10⁻¹¹ M to 10⁻⁵ M.
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand, e.g., 10 µM of unlabeled histamine).
Incubation and Filtration:
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection and Analysis:
Dry the filter mat and add scintillation cocktail.
Measure the radioactivity on each filter using a scintillation counter.
Subtract the non-specific binding from all other measurements to obtain specific binding.
Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
Functional Assays: Linking Binding to Biological Effect
Causality: While binding assays confirm affinity, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays measure the downstream cellular response to receptor activation, providing this crucial information. The H4 receptor is canonically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Protocol: cAMP-Based Functional Assay for H4R Antagonism
Cell Culture and Plating:
Use a cell line stably expressing the human H4R (e.g., HEK293 or CHO cells).
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
Compound Incubation (Antagonist Mode):
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
Add varying concentrations of the test antagonist ((2-methyl-2H-indazol-7-yl)methanamine HCl) and incubate for 15-30 minutes.
Agonist Challenge:
Add an H4R agonist (e.g., histamine or 4-methylhistamine) at a concentration that elicits a submaximal response (EC₈₀).
Simultaneously, add forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal. The agonist will inhibit this forskolin-stimulated cAMP production.
Incubate for an additional 15-30 minutes.
Cell Lysis and cAMP Detection:
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8]
Add the detection reagents and incubate as required.
Data Analysis:
Measure the signal (e.g., fluorescence or luminescence).
Plot the signal as a function of the antagonist concentration. The data should show a dose-dependent reversal of the agonist-induced inhibition of the forskolin response.
Fit the data to a suitable pharmacological model to determine the IC₅₀ of the antagonist.
Causality: CETSA provides direct evidence of a compound binding to its target in an unperturbed cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This method validates that the compound reaches and engages its target within the complex milieu of the cell.
Protocol: Western Blot-Based CETSA
Cell Treatment:
Culture cells expressing H4R (or a relevant native cell line like mast cells).
Treat the cells with either vehicle (e.g., DMSO) or the test compound ((2-methyl-2H-indazol-7-yl)methanamine HCl) at a desired concentration for a set period (e.g., 1 hour).
Thermal Challenge:
Aliquot the cell suspensions into PCR tubes.
Heat the aliquots to a range of different temperatures (e.g., from 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
Protein Analysis:
Collect the supernatant from each sample.
Analyze the amount of soluble H4R in each sample by Western blotting using an H4R-specific antibody.
Data Interpretation:
For each treatment condition (vehicle vs. compound), plot the band intensity of soluble H4R against the temperature.
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples, indicating that the compound stabilized the H4R against heat-induced denaturation.[2]
Conclusion and Future Directions
A rigorous assessment of compound specificity is a cornerstone of reliable pharmacological research. While (2-methyl-2H-indazol-7-yl)methanamine hydrochloride is posited as an H4R antagonist, a comprehensive, publicly available selectivity profile is currently lacking. By employing the multi-tiered approach detailed in this guide—progressing from direct binding affinity and selectivity profiling to functional antagonism and cellular target engagement—researchers can generate the necessary data to confidently characterize this compound.
Comparing the resulting data with established benchmarks like JNJ 7777120 and A-943931 will situate (2-methyl-2H-indazol-7-yl)methanamine hydrochloride within the existing landscape of H4R research tools. This systematic validation ensures that subsequent biological findings are correctly attributed to the modulation of the intended target, thereby upholding the principles of scientific integrity and accelerating the path from discovery to potential therapeutic application.
References
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